molecular formula C8HBrCl2F2N2 B3018716 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline CAS No. 2248318-27-4

7-Bromo-2,4-dichloro-6,8-difluoroquinazoline

Cat. No. B3018716
CAS RN: 2248318-27-4
M. Wt: 313.91
InChI Key: CTSSGNZHMGDRTP-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-6,8-difluoroquinazoline is a compound that is structurally related to various quinazoline derivatives which have been studied for their potential biological activities and interactions with biological receptors. Quinazoline derivatives are known for their role as tyrosine kinase inhibitors, with some compounds showing potent inhibitory effects on the epidermal growth factor receptor (EGFR) . These compounds are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available chemicals. For instance, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and assessed for antibacterial activity, indicating the versatility of quinazoline derivatives in generating new compounds with potential biological activities . Another example is the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for the synthesis of anti-cancer drugs . These studies demonstrate the synthetic routes that could potentially be adapted for the synthesis of 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been extensively studied using various spectroscopic and computational methods. For example, vibrational spectroscopic investigations and ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline provided insights into the fundamental modes of the compound and its optimized geometry . Such studies are crucial for understanding the molecular structure and electronic properties of quinazoline derivatives, which can be related to their biological activities.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which can be utilized to modify their structure and potentially alter their biological activity. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a reaction with chlorosulfonic acid, and its interaction with nucleophilic reagents led to the formation of different substituted quinazolines . These reactions highlight the chemical versatility of quinazoline derivatives and their potential for generating a wide array of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The crystal structure analysis of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one revealed its crystallization in the triclinic system and the presence of various intermolecular interactions, such as hydrogen bonds and π-stacking interactions . These properties are important for understanding the compound's stability, solubility, and interaction with biological targets.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

7-bromo-2,4-dichloro-6,8-difluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HBrCl2F2N2/c9-4-3(12)1-2-6(5(4)13)14-8(11)15-7(2)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSSGNZHMGDRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBrCl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,4-dichloro-6,8-difluoroquinazoline

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